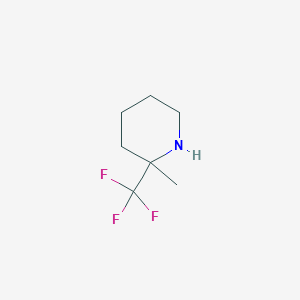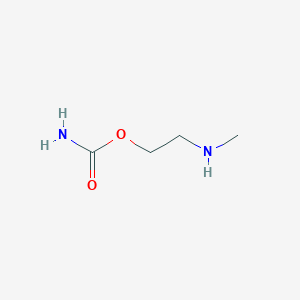
2-(Methylamino)ethyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)ethyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a carbamate ester, which means it contains an ester of carbamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethyl carbamate can be achieved through several methods. One common approach involves the reaction of N,N’-dimethylethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-20°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The product is usually purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-(Methylamino)ethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates
科学的研究の応用
2-(Methylamino)ethyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(Methylamino)ethyl carbamate involves its interaction with specific molecular targets. It can form carbamate adducts with proteins and enzymes, leading to inhibition of their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, thereby blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- N-Boc-ethylenediamine
- N-Methylethylenediamine
Uniqueness
2-(Methylamino)ethyl carbamate is unique due to its specific structure, which allows it to form stable carbamate adducts. This property makes it particularly useful in applications requiring enzyme inhibition and protein modification. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile tool in both research and industrial applications .
特性
分子式 |
C4H10N2O2 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC名 |
2-(methylamino)ethyl carbamate |
InChI |
InChI=1S/C4H10N2O2/c1-6-2-3-8-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |
InChIキー |
LKUZWHWTXFALOC-UHFFFAOYSA-N |
正規SMILES |
CNCCOC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


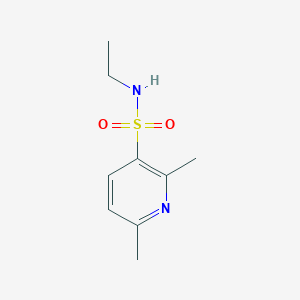
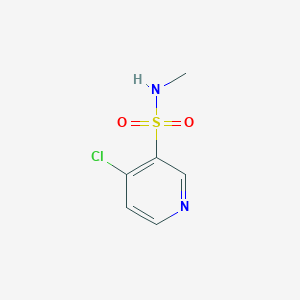
![5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid](/img/structure/B13313896.png)
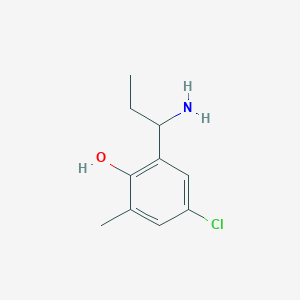
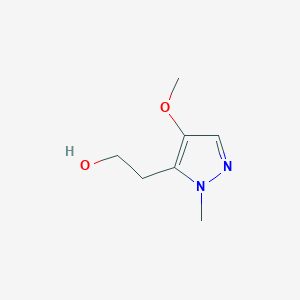
amine](/img/structure/B13313916.png)
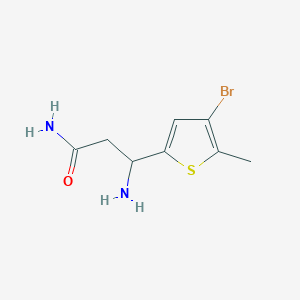
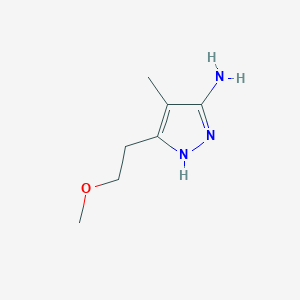
amine](/img/structure/B13313959.png)

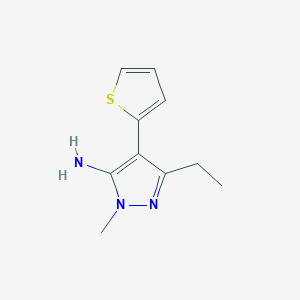
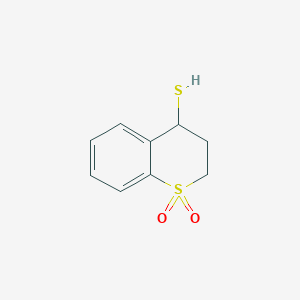
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
